6-(2,2,2-Trifluoroethoxy)picolinic acid

描述

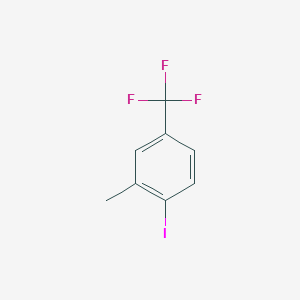

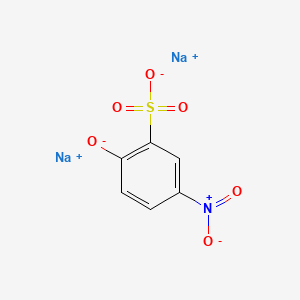

6-(2,2,2-Trifluoroethoxy)picolinic acid is a chemical compound with the CAS Number: 1247503-48-5 . It has a molecular weight of 221.14 and its IUPAC name is 6-(2,2,2-trifluoroethoxy)-2-pyridinecarboxylic acid .

Molecular Structure Analysis

The InChI code for 6-(2,2,2-Trifluoroethoxy)picolinic acid is 1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) .Physical And Chemical Properties Analysis

6-(2,2,2-Trifluoroethoxy)picolinic acid is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用

Summary of the Application

“6-(2,2,2-Trifluoroethoxy)picolinic acid” is a picolinate compound, a class of synthetic auxin herbicides . Researchers have been studying its derivatives for their potential as novel synthetic auxin herbicides .

Methods of Application or Experimental Procedures

The researchers designed and synthesized 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds . These compounds were then tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Results or Outcomes

The results demonstrated that the IC50 value of compound V-7 was 45 times lower than that of the halauxifen-methyl commercial herbicide . Molecular docking analyses revealed that compound V-7 docked with the receptor auxin-signaling F-box protein 5 (AFB5) more intensively than picloram . Compound V-8 exhibited better post-emergence herbicidal activity than picloram at a dosage of 300 gha −1, and it was also safe for corn, wheat, and sorghum at this dosage .

2. Antiviral Research

Summary of the Application

Picolinic acid, a natural compound produced by mammalian cells, can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . The compound’s remarkable ability to disrupt the entry of enveloped viruses into the host’s cell and prevent infection has been studied .

Methods of Application or Experimental Procedures

The researchers at the Indian Institute of Science (IISc) and collaborators conducted a study to investigate the antiviral potential of picolinic acid . They found that picolinic acid could slow down viral entry into host cells .

Results or Outcomes

The researchers found that picolinic acid specifically blocks the fusion of the virus envelope and the host cell membrane, which explains its effectiveness against a variety of enveloped viruses, including flaviviruses like the Zika virus and the Japanese encephalitis virus . The compound did not have much effect on non-enveloped viruses like rotavirus and coxsackievirus .

3. Nutritional Supplement

Summary of the Application

Some derivatives of picolinic acid are used as nutritional supplements .

Methods of Application or Experimental Procedures

These derivatives are usually consumed orally as part of a dietary supplement .

Results or Outcomes

Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .

4. Rust Inhibitor

Summary of the Application

Picolinic acid can be used as a rust inhibitor for steel .

Methods of Application or Experimental Procedures

The acid is usually applied to the surface of the steel to prevent oxidation .

Results or Outcomes

The application of picolinic acid helps to protect the steel from rusting .

5. Antifungal Research

Summary of the Application

Picolinic acid and its derivatives have been studied for their potential antifungal properties . They have been found to inhibit the growth of several types of fungi, including Candida species .

Methods of Application or Experimental Procedures

In these studies, various concentrations of picolinic acid and its derivatives were applied to cultures of the fungi . The growth of the fungi was then monitored over time .

Results or Outcomes

The results showed that picolinic acid and its derivatives were able to inhibit the growth of the fungi to varying degrees . The exact mechanism of action is still being studied, but it is believed that the compounds interfere with the fungi’s ability to synthesize essential proteins .

6. Anticancer Research

Summary of the Application

Picolinic acid and its derivatives have also been studied for their potential anticancer properties . They have been found to inhibit the growth of several types of cancer cells, including breast and colon cancer cells .

Methods of Application or Experimental Procedures

In these studies, various concentrations of picolinic acid and its derivatives were applied to cultures of the cancer cells . The growth of the cells was then monitored over time .

Results or Outcomes

The results showed that picolinic acid and its derivatives were able to inhibit the growth of the cancer cells to varying degrees . The exact mechanism of action is still being studied, but it is believed that the compounds interfere with the cancer cells’ ability to synthesize essential proteins .

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the compound in eyes, on skin, or on clothing .

属性

IUPAC Name |

6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-6-3-1-2-5(12-6)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLJLNWTEWVWCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,2,2-Trifluoroethoxy)picolinic acid | |

CAS RN |

1247503-48-5 | |

| Record name | 6-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B1357913.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}butanoic acid](/img/structure/B1357936.png)

![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)